molecular formula C22H24N2O3S B3010327 N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide CAS No. 476626-62-7

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No. B3010327
CAS RN: 476626-62-7
M. Wt: 396.51
InChI Key: KAYINCPGVRBORX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide” often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide” is based on the tetrahydroisoquinoline scaffold, which is a large group of natural products . The structure can be elucidated using diverse spectroscopic techniques .

Scientific Research Applications

Infectious Diseases

Isoquinoline derivatives, including the compound , have shown promising results against various infective pathogens . The structural framework of tetrahydroisoquinolines (THIQ) allows for the development of novel analogs with potent biological activity, which can be tailored to target specific pathogens .

Neurodegenerative Disorders

The THIQ scaffold is also significant in the context of neurodegenerative diseases . Compounds based on this structure have been studied for their potential to modulate neurological pathways and provide therapeutic benefits in conditions such as Alzheimer’s and Parkinson’s disease .

Antitumor Antibiotics

THIQ-based antitumor antibiotics have been isolated from natural sources and synthesized for over four decades. These compounds, including the one under discussion, are part of a larger family of isoquinoline alkaloids that have been explored for their antitumor properties .

Synthetic Medicinal Chemistry

The compound’s structure is of particular interest in synthetic medicinal chemistry for constructing core scaffolds. It serves as a basis for synthesizing new molecules with desired biological activities, which can lead to the development of new drugs .

Structural-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding the biological potential of THIQ analogs. The compound’s diverse biological activities can be correlated with its structure to optimize its efficacy and minimize adverse effects .

Mechanism of Action Analysis

Understanding the mechanism of action of such compounds is vital for drug development. Research into how THIQ analogs interact with biological targets can inform the design of more effective therapeutic agents .

Antibacterial Properties

Some THIQ analogs have been evaluated for their antibacterial properties . Research into compounds like the one could lead to the discovery of new antibacterial agents, which are increasingly needed due to rising antibiotic resistance .

Cyclopolymerization Reaction Efficiency

The structural effect of N- and C-diallyl monomers, such as our compound, on the efficiency of cyclopolymerization reactions has been studied. These reactions are important for creating polymers with specific properties for various industrial applications .

Future Directions

The future directions for “N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action. In addition, commonly used synthetic strategies for constructing the core scaffold could also be explored .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h3-12H,1-2,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYINCPGVRBORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

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